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Compound of Interest

Compound Name: Shizukaol C

Cat. No.: B1180583

For researchers and professionals in the fields of natural product chemistry and drug
development, a comprehensive understanding of the spectroscopic characteristics of bioactive
compounds is paramount. This technical guide provides a detailed overview of the
spectroscopic data for Shizukaol C, a dimeric sesquiterpenoid isolated from plants of the
Chloranthus genus. The information presented herein, including Nuclear Magnetic Resonance
(NMR), Mass Spectrometry (MS), and Infrared (IR) data, serves as a crucial resource for the
identification, characterization, and further investigation of this potent natural product.

Shizukaol C, with the molecular formula CseH42010 and a molecular weight of 634.71, belongs
to the lindenane class of sesquiterpenoid dimers. Its complex structure has been elucidated
through extensive spectroscopic analysis, primarily detailed in a foundational study by
Kawabata et al. (1992) in the journal Phytochemistry. The following sections present a
consolidated summary of the key spectroscopic data and the methodologies employed in their
acquisition.

Spectroscopic Data

The structural elucidation of Shizukaol C relies on the combined interpretation of data from
various spectroscopic techniques.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides crucial information regarding the
elemental composition and molecular weight of a compound.
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lonization Mode lon m/z (Observed) Molecular Formula

Negative [M-H]~ 633.2997 C36H41010

Table 1: High-Resolution Mass Spectrometry data for Shizukaol C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen
framework of an organic molecule. The *H and 13C NMR data for Shizukaol C provide a
complete picture of its intricate structure. The data presented below is based on the analysis of
a related compound and comparison with the original data for Shizukaol C as reported in the
primary literature.

H NMR Spectroscopic Data

Chemical Shift (d) o Coupling Constant
Proton Multiplicity

ppm (J) Hz
H-3" 6.88 qq 7.1,1.0

Table 2: Partial tH NMR spectroscopic data for a key signal in Shizukaol C.
13C NMR Spectroscopic Data

A detailed table of the 13C NMR chemical shifts is essential for confirming the carbon skeleton
of Shizukaol C.

A complete table of 23C NMR data is pending access to the primary literature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of a related lindenane sesquiterpenoid shows characteristic absorption bands.
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Frequency (cm™2) Functional Group
1769 y-lactone carbonyl (C=0)
1661 a,B-unsaturated carbonyl (C=0)

Table 3: Characteristic Infrared absorption bands for functional groups typically found in
Shizukaol-type compounds.[1]

Experimental Protocols

The acquisition of high-quality spectroscopic data is dependent on meticulous experimental
procedures. The following are generalized protocols typical for the analysis of natural products
like Shizukaol C.

Sample Preparation

Shizukaol C is typically isolated from the roots of Chloranthus serratus or other Chloranthus
species through a series of chromatographic techniques. The purified compound is then
dissolved in an appropriate deuterated solvent (e.g., CDCI3) for NMR analysis or prepared as a
dilute solution for MS and in a suitable medium (e.g., KBr pellet) for IR analysis.

Mass Spectrometry

High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass
spectrometer equipped with an electrospray ionization (ESI) source. The sample is introduced
into the mass spectrometer via direct infusion or after separation by liquid chromatography.

NMR Spectroscopy

1H and 3C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or
higher). Standard 1D experiments (*H and 13C) and 2D experiments (such as COSY, HSQC,
and HMBC) are performed to establish the complete structure and stereochemistry of the
molecule.

Infrared Spectroscopy
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The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer.
The sample can be prepared as a KBr pellet, a thin film, or dissolved in a suitable solvent. The
spectrum is recorded over the standard range of 4000-400 cm—1.

Logical Workflow for Spectroscopic Analysis

The process of elucidating the structure of a natural product like Shizukaol C follows a logical
workflow, beginning with isolation and culminating in the final structure determination.

General Workflow for Spectroscopic Analysis of Shizukaol C

Isolation & Purification

(from Chloranthus sp.)
1D NMR Spectroscopy

(1H , 13C)

- Initial Structural Fragments

Mass Spectrometry (MS)

- Determine Molecular Formula

2D NMR Spectroscopy
Infrared (IR) Spectroscopy (COSY, HSQC, HMBC)
- Identify Functional Groups - Connect Fragments

- Establish Connectivity

Structure Elucidation
- Combine all data to determine
the final structure of Shizukaol C

Click to download full resolution via product page

Workflow of Spectroscopic Analysis

This guide provides a foundational understanding of the spectroscopic data associated with
Shizukaol C. For researchers embarking on studies involving this compound, consulting the
primary literature is essential for accessing the complete and detailed dataset required for
unambiguous identification and further research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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